1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one
Description
1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one is a spirocyclic compound featuring a cyclopropane ring fused to an isoquinoline moiety at the 4-position, with a ketone group at the 3'-position.
Properties
IUPAC Name |
spiro[1,2-dihydroisoquinoline-4,1'-cyclopropane]-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-10-11(5-6-11)9-4-2-1-3-8(9)7-12-10/h1-4H,5-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOZZVJLXRDMHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=CC=CC=C3CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732144 | |
| Record name | 1',2'-Dihydro-3'H-spiro[cyclopropane-1,4'-isoquinolin]-3'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092794-08-5 | |
| Record name | 1',2'-Dihydro-3'H-spiro[cyclopropane-1,4'-isoquinolin]-3'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1’H-Spiro[cyclopropane-1,4’-isoquinolin]-3’(2’H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the spirocyclic structure. For instance, the reaction might involve the use of a cyclopropane derivative and an isoquinoline derivative, followed by cyclization under acidic or basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1’H-Spiro[cyclopropane-1,4’-isoquinolin]-3’(2’H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoquinoline or cyclopropane rings are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1’H-Spiro[cyclopropane-1,4’-isoquinolin]-3’(2’H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and other organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism by which 1’H-Spiro[cyclopropane-1,4’-isoquinolin]-3’(2’H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring’s strain and the isoquinoline moiety’s electronic properties contribute to its reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes .
Comparison with Similar Compounds
Structural Variations and Functional Groups
The table below compares key structural features, synthesis yields, and physicochemical properties of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one analogs:
Physicochemical Properties
- Density and Boiling Point : The parent structure (CAS 1782267-00-8) has a predicted density of 1.24 g/cm³ and boiling point of 426.5°C, which may vary with substituents (e.g., nitro or methoxy groups increase polarity) .
- Acidity (pKa) : The predicted pKa of 14.60 for CAS 1782267-00-8 suggests low aqueous solubility under physiological conditions, typical for spirocyclic compounds .
Key Research Findings
Synthetic Efficiency : Methoxy-substituted analogs (e.g., 3ah ) exhibit higher yields (85%) compared to brominated derivatives, highlighting the role of electron-donating groups in reaction optimization .
Structural Diversity: The spiro[cyclopropane-isoquinoline] scaffold accommodates diverse substituents, enabling tailored physicochemical properties for specific applications (e.g., drug delivery or catalysis) .
Biological Activity
1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one is a spiro compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.
Chemical Structure and Synthesis
The compound is characterized by a spirocyclic structure, where a cyclopropane ring is fused to an isoquinoline moiety. The synthesis typically involves cyclization processes under controlled conditions, leading to the formation of the desired spiro compound .
The biological activity of this compound is attributed to its interaction with specific molecular targets. These interactions may involve binding to enzymes or receptors, modulating their activity, and influencing various biological pathways. The precise mechanisms depend on the biological context and the specific targets involved .
Anticancer Activity
Recent studies have highlighted the anticancer potential of spiro compounds similar to this compound. For instance, derivatives have been evaluated against various human cancer cell lines using the MTS assay. The results indicated significant cytotoxic effects, with IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines (RKO, PC-3, HeLa) .
Table 1: IC50 Values of Spiro Compounds Against Human Cancer Cell Lines
| Compound | RKO (µM) | PC-3 (µM) | HeLa (µM) |
|---|---|---|---|
| 4r | 60.70 | 49.79 | 78.72 |
| 4s | 70.23 | - | - |
| 4d | - | - | - |
Antileishmanial Activity
In vitro studies have shown that spiro compounds exhibit strong leishmanicidal activity against Leishmania mexicana. Compounds demonstrated IC50 values below 1 µM, indicating potent activity comparable to conventional treatments like amphotericin B .
Table 2: Leishmanicidal Activity of Spiro Compounds
| Compound | IC50 (µM) |
|---|---|
| 4b | 0.15 |
| 4c | 0.19 |
| 4e | 1.48 |
| Amphotericin B | 0.17 |
Other Biological Activities
Beyond anticancer and antileishmanial effects, spiro compounds have been associated with anti-inflammatory and analgesic properties . Their structural diversity allows for a range of biological activities including:
- Antiviral Activity : Some derivatives have shown promise as inhibitors of HIV-1 reverse transcriptase and other viral enzymes.
- Antioxidant Properties : Certain studies suggest that these compounds may possess antioxidant capabilities, contributing to their therapeutic potential in oxidative stress-related diseases.
Case Studies
Several case studies illustrate the effectiveness of spiro compounds in various biological contexts:
- Study on Cancer Cell Lines : A comprehensive evaluation involving multiple human cancer cell lines demonstrated that specific derivatives significantly inhibited cell proliferation and induced apoptosis.
- Leishmanicidal Activity Assessment : A series of compounds were tested against Leishmania species, revealing a strong correlation between structural modifications and enhanced biological activity.
Q & A
Q. What are the key synthetic methodologies for 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one, and how are reaction conditions optimized?
The synthesis typically involves multi-step organocatalytic or transition-metal-catalyzed annulation reactions. For example, cobalt-catalyzed cyclopropane annulation with alkylidenecyclopropanes and amides yields spirocyclic derivatives at room temperature, achieving ~77% yields after column chromatography . Key parameters include:
- Catalyst loading : 5–10 mol% cobalt complexes.
- Solvent systems : Ethyl acetate/petroleum ether mixtures (70:30 v/v) for optimal separation.
- Purification : Silica gel chromatography (100–200 mesh) to isolate crystalline products.
Methodological optimization focuses on minimizing side reactions (e.g., ring-opening) by controlling steric and electronic effects of substituents.
Q. How is the molecular structure of this spirocyclic compound characterized?
Structural elucidation relies on:
- NMR spectroscopy : Distinct signals for cyclopropane protons (δ 1.2–2.5 ppm) and isoquinoline aromatic protons (δ 7.5–8.9 ppm) .
- X-ray crystallography : Confirms spirocyclic geometry, with dihedral angles between the cyclopropane and isoquinoline planes (e.g., ~89.44° in related compounds) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 238.12 for brominated analogs) validate molecular weight .
Advanced Research Questions
Q. What computational strategies are used to predict biological activity and target interactions?
- Docking studies : Molecular dynamics simulations assess binding affinity to targets like kinases or microbial enzymes. For example, spirocyclic analogs show inhibition of Trypanosoma cruzi via interactions with sterol biosynthesis enzymes .
- QSAR modeling : Correlates substituent effects (e.g., bromine at C7') with bioactivity. Electron-withdrawing groups enhance electrophilic reactivity in enzyme-binding pockets .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .
Q. How do conformational dynamics of the spirocyclic core influence reactivity and selectivity?
- Ring strain : The cyclopropane’s 60° bond angles induce strain, enhancing electrophilic reactivity in cross-coupling reactions .
- Stereoelectronic effects : The orthogonal orientation of the isoquinoline moiety restricts π-π stacking, favoring selective interactions with planar protein pockets (e.g., kinase ATP-binding sites) .
- Crystallographic data : Reveal that substituents like bromine or methyl groups stabilize specific conformations via intramolecular hydrogen bonding .
Q. What analytical techniques resolve contradictions in pharmacological data for this compound?
- Metabolic profiling : LC-MS/MS identifies oxidative metabolites (e.g., hydroxylation at C3') that may interfere with in vitro activity assays .
- Dose-response studies : Nonlinear regression analysis distinguishes true IC₅₀ values from artifacts caused by solubility limits (e.g., >10 µM in DMSO-based assays) .
- Kinome-wide screening : Profiling against 84 kinases clarifies off-target effects, ensuring observed activity is target-specific .
Methodological Challenges and Solutions
Q. How are purification challenges addressed for halogenated spirocyclic derivatives?
- Halogen stability : Brominated analogs (e.g., 8'-bromo derivatives) require low-temperature (-20°C) storage to prevent decomposition .
- Chromatographic resolution : Gradient elution (e.g., 5–30% ethyl acetate in hexane) separates diastereomers arising from cyclopropane stereochemistry .
- Recrystallization : Acetonitrile/water mixtures yield high-purity (>98%) crystals for X-ray analysis .
Q. What strategies improve yield in functionalization reactions (e.g., acylations or Suzuki couplings)?
- Protecting groups : tert-Butoxycarbonyl (Boc) groups shield reactive amines during acylation, achieving >90% yields in subsequent deprotection steps .
- Catalyst systems : Palladium/XPhos complexes enable Suzuki-Miyaura coupling of aryl boronic acids to brominated spirocycles at mild temperatures (50°C) .
- Microwave-assisted synthesis : Reduces reaction times for amide formations from 12 hours to 30 minutes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
